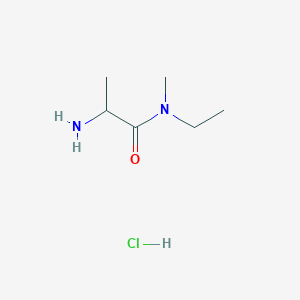

2-amino-N-ethyl-N-methylpropanamide hydrochloride

Overview

Description

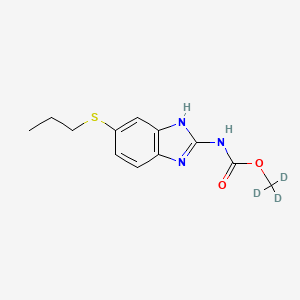

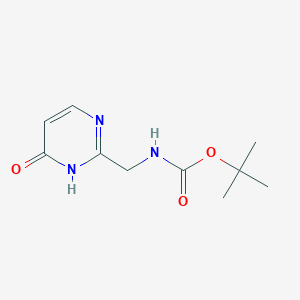

“2-amino-N-ethyl-N-methylpropanamide hydrochloride” is a chemical compound with the CAS Number: 1796908-56-9 . It has a molecular weight of 166.65 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “2-amino-N-ethyl-N-methylpropanamide hydrochloride” is 1S/C6H14N2O.ClH/c1-4-8-5(9)6(2,3)7;/h4,7H2,1-3H3,(H,8,9);1H . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

“2-amino-N-ethyl-N-methylpropanamide hydrochloride” is a powder that is stored at room temperature .

Scientific Research Applications

Polymer Science Applications

Preparation and Characterization of Cationic Poly(N-isopropylacrylamide) Copolymer Latexes : The study by Meunier, Elaissari, and Pichot (1995) describes the synthesis of cationic poly(N-isopropylacrylamide) copolymer latexes using a similar compound, 2-aminoethyl-methacrylate hydrochloride, which plays a crucial role in the polymerization kinetics and particle nucleation. This work underscores the compound's utility in creating polymers with specific surface functionalities and stability properties (Meunier, Elaissari, & Pichot, 1995).

Smart Terpolymer Network Hydrogels for Removal of Metal Ions and Dyes : Research by Singha et al. (2019) highlights the use of acrylamido derivatives in the synthesis of smart terpolymer network hydrogels for the removal of metal ions and dyes. This study showcases the compound's application in environmental remediation through the fabrication of hydrogels with high adsorption capacities and selectivity (Singha et al., 2019).

Medicinal Chemistry and Biomedical Applications

Synthesis and Immunosuppressive Activity of 2-Substituted 2-Aminopropane-1,3-diols : Kiuchi et al. (2000) investigated the lymphocyte-decreasing effect and immunosuppressive effect of 2-substituted 2-aminopropane-1,3-diols, highlighting the compound's potential in developing new immunosuppressive drugs for organ transplantation. The study demonstrates the compound's role in drug design and synthesis (Kiuchi et al., 2000).

Computational Peptidology for Antifungal Tripeptides : A study by Flores-Holguín, Frau, and Glossman-Mitnik (2019) utilized conceptual density functional theory to analyze the chemical reactivity of antifungal tripeptides, one of which includes a similar compound structure. This research contributes to understanding the compound's role in developing antifungal peptides, offering insights into drug design processes (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

Environmental Science Applications

- Degradation Kinetics of Atrazine with Ozone and OH Radicals : Acero, Stemmler, and Gunten (2000) explored the degradation of atrazine, a pesticide, using ozone and OH radicals, identifying main degradation products. Although not directly involving 2-amino-N-ethyl-N-methylpropanamide hydrochloride, this study represents the broader context of environmental chemistry where similar compounds could be investigated for their degradation behavior and potential environmental impact (Acero, Stemmler, & Gunten, 2000).

Safety And Hazards

properties

IUPAC Name |

2-amino-N-ethyl-N-methylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.ClH/c1-4-8(3)6(9)5(2)7;/h5H,4,7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEZIXXXJCZXLGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-ethyl-N-methylpropanamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl[3-(difluoromethoxy)propyl]amine](/img/structure/B1528140.png)

![2-Boc-1,2,3,4-Tetrahydro-[2,7]naphthyridine](/img/structure/B1528142.png)

![8-Bromo-6-methyl-[1,2,3,4]tetrazolo[1,5-A]pyridine](/img/structure/B1528148.png)